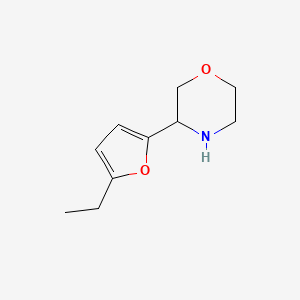
3-(5-Ethylfuran-2-yl)morpholine
Vue d'ensemble
Description
3-(5-Ethylfuran-2-yl)morpholine (also referred to as 3-EFM) is an organic compound belonging to the morpholine class of heterocyclic compounds. It is a colorless liquid with a boiling point of 165 °C and a molecular weight of 158.25 g/mol. 3-EFM is a versatile organic compound with a wide range of applications in the fields of organic synthesis, medicine, and biochemistry. It has been used as a reagent for the synthesis of several heterocyclic compounds, and as a building block for the synthesis of novel drugs. In addition, 3-EFM has also been used in various biochemical and physiological studies.
Applications De Recherche Scientifique
- Morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), have been used to promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations . This is achieved by regenerating the flavin cofactor via sacrificial electron donation and by increasing the operational stability of flavin-dependent oxidoreductases .
- The method involves the use of enzymes for synthetic applications, which is a powerful and environmentally-benign approach to increase molecular complexity . The stabilization of the active forms of flavin by MOPS via formation of the spin correlated ion pair reduces the formation of hydrogen peroxide, circumventing the oxygen dilemma under aerobic conditions detrimental to fragile enzymes .
- Morpholines (1,4-oxazinanes) are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis have been covered in comprehensive reviews .
- The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .
Catalysis Science & Technology
Chemistry of Heterocyclic Compounds
Electrochemical Reaction with Quinoline
- Morpholine derivatives have a broad spectrum of pharmacological profiles . They have been found to have various activities including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
- Morpholines have also found applications as catalysts and ligands in asymmetric addition of organo-zinc compounds to aldehydes .
- Morpholine is often selected as starting material for the preparation of enantiomerically pure α-amino acids, β-amino alcohols, peptides, as well as building blocks for the synthesis of biologically active compounds .
- Various functionalized morpholines occur in nature. Some synthetic biologically active compounds containing a morpholine ring are used in medical practice .
Pharmacological Applications
Synthesis of Biologically Active Compounds
Synthesis of Morpholines
- Morpholine derivatives have a broad spectrum of pharmacological profiles . They have been found to have various activities including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
- Morpholines have also found applications as catalysts and ligands in asymmetric addition of organo-zinc compounds to aldehydes .
- Morpholine is often selected as starting material for the preparation of enantiomerically pure α-amino acids , β-amino alcohols , peptides , as well as building blocks for the synthesis of biologically active compounds .
- Various functionalized morpholines occur in nature. Some synthetic biologically active compounds containing a morpholine ring are used in medical practice .
Pharmaceutical Chemistry
Synthesis of Biologically Active Compounds
Organic Room Temperature Phosphorescence
Propriétés
IUPAC Name |
3-(5-ethylfuran-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-8-3-4-10(13-8)9-7-12-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZROGSTBLQPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethylfuran-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)
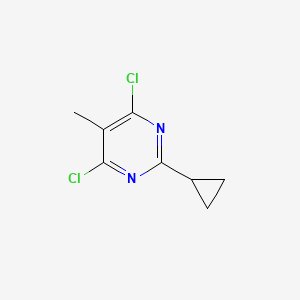
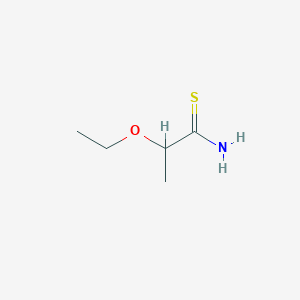
![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)
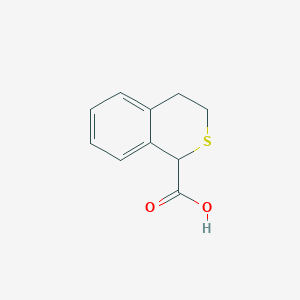
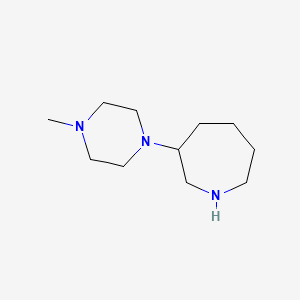
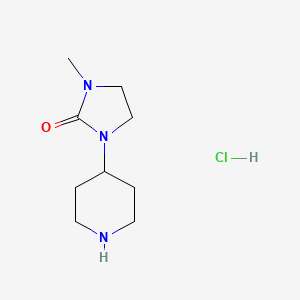
![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)
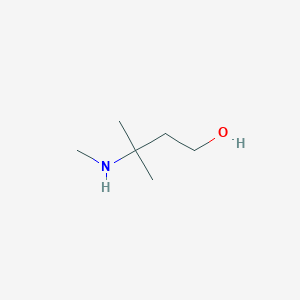
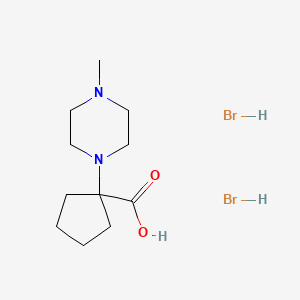
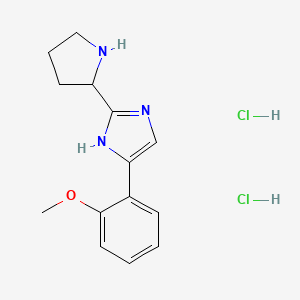
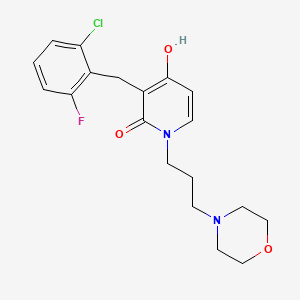
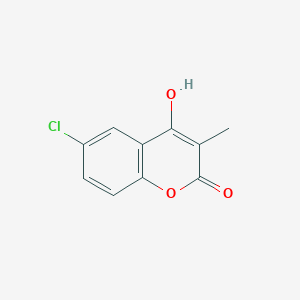
![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)